molecular formula C17H17FO2 B2396563 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde CAS No. 2173999-21-6

5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde

Cat. No.: B2396563
CAS No.: 2173999-21-6
M. Wt: 272.319
InChI Key: KQWNFIFWPLLUBZ-UHFFFAOYSA-N
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Description

5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a benzyloxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzyloxy intermediate: This involves the reaction of benzyl alcohol with an appropriate alkylating agent under basic conditions to form the benzyloxy group.

    Introduction of the fluorine atom: This can be achieved through electrophilic fluorination using reagents such as Selectfluor.

    Aldehyde formation: The final step involves the oxidation of the corresponding alcohol to form the aldehyde group, using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzoic acid.

    Reduction: 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme mechanisms and interactions due to its reactive aldehyde group.

Mechanism of Action

The mechanism of action of 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-2-fluorobenzaldehyde: Lacks the propan-2-yl group, which may affect its reactivity and applications.

    5-(2-(Benzyloxy)propan-2-yl)-benzaldehyde: Lacks the fluorine atom, which can influence its electronic properties and reactivity.

Uniqueness

5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde is unique due to the combination of the benzyloxy group, propan-2-yl group, and fluorine atom. This combination imparts specific electronic and steric properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-fluoro-5-(2-phenylmethoxypropan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO2/c1-17(2,20-12-13-6-4-3-5-7-13)15-8-9-16(18)14(10-15)11-19/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWNFIFWPLLUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)F)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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